molecular formula C17H17NO3 B1222506 1-(2-Furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

1-(2-Furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B1222506
M. Wt: 283.32 g/mol
InChI Key: YOLUVGBTNHDCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is a member of toluenes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis of Nα-urethane-protected β- and γ-amino acids : This compound reacts with primary alcohols in the presence of triethylamine to furnish Nα-urethane-protected β-alanine and γ-aminopropionic acid with excellent yields, demonstrating its potential in amino acid synthesis (Cal et al., 2012).

  • Organic Inhibitors of Carbon Steel Corrosion : Derivatives of this compound, such as MPPD, have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. Their adsorption on steel surfaces follows Langmuir’s adsorption isotherm (Zarrouk et al., 2015).

Biological Activities

  • Anti-inflammatory Activities : Compounds derived from 1-(2-Furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione have shown potential anti-inflammatory effects on macrophage-mediated responses, such as the suppression of IL-6 production (Chien et al., 2008).

  • Inhibitors of Glycolic Acid Oxidase : Certain derivatives act as inhibitors of glycolic acid oxidase, indicating potential therapeutic applications in conditions related to oxalate production (Rooney et al., 1983).

  • Inhibition of PGE(2) Production : 3,4-Diphenyl-substituted derivatives were synthesized and evaluated for inhibitory activities on PGE(2) production in macrophage cells, showing strong inhibitory activity by certain compounds (Moon et al., 2010).

  • Anticonvulsant Properties : 1,3-substituted pyrrolidine-2,5-dione derivatives have shown promising anticonvulsant properties in acute models of seizures in mice (Rybka et al., 2017).

Material Science Applications

  • Luminescent Polymers : The incorporation of derivatives of this compound in polymers results in materials with strong fluorescence and high quantum yield, which can be useful in various material science applications (Zhang & Tieke, 2008).

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H17NO3/c1-12-4-6-13(7-5-12)9-14-10-16(19)18(17(14)20)11-15-3-2-8-21-15/h2-8,14H,9-11H2,1H3

InChI Key

YOLUVGBTNHDCSC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CC3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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